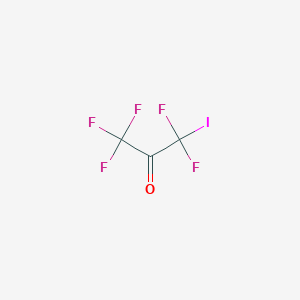

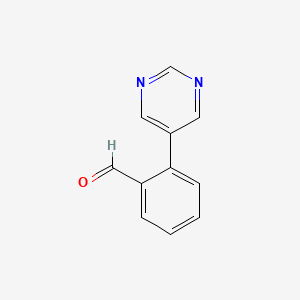

![molecular formula C11H13N3O B1307310 1-(3-m-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamin CAS No. 883547-44-2](/img/structure/B1307310.png)

1-(3-m-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1-(3-m-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine" is a derivative of the oxadiazole family, which is a class of heterocyclic compounds containing an oxygen atom and two nitrogen atoms within a five-membered ring. These compounds are of interest due to their diverse range of biological activities and their applications in material science and pharmaceutical chemistry.

Synthesis Analysis

The synthesis of oxadiazole derivatives, such as the one , often involves click-chemistry procedures, which are modular, wide in scope, and give high yields with minimal byproduct formation. Although the specific synthesis of "1-(3-m-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine" is not detailed in the provided papers, similar compounds have been synthesized using these methods. For instance, substituted 3-((1H-1,2,3-triazol-1-yl)methyl)-5-arylisoxazoles and related oxadiazole compounds were synthesized and later used as ligands in the preparation of palladium(II) complexes .

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives can be determined by X-ray crystallography, as seen in the case of three isomeric N-acetyl-dihydro-oxadiazoles. These compounds, which are closely related to "1-(3-m-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine," have been analyzed to reveal that they can adopt different crystal structures, such as triclinic and monoclinic forms, depending on the substitution pattern on the oxadiazole ring .

Chemical Reactions Analysis

Oxadiazole derivatives can participate in various chemical reactions, particularly as ligands in the formation of metal complexes. For example, the synthesized oxadiazole compounds were used to prepare palladium(II) complexes, which were effective catalysts for C-C cross-coupling reactions in aqueous media, demonstrating the utility of these compounds in catalysis under Green Chemistry conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives can be predicted and compared with experimental data using computational methods such as molecular orbital calculations. These calculations, including semi-empirical methods and density functional theory, can provide insights into bond lengths, bond angles, and torsion angles, which often show excellent agreement with crystallographic experimental values . This suggests that the physical and chemical properties of "1-(3-m-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine" could be similarly analyzed to predict its behavior in various chemical environments.

Wissenschaftliche Forschungsanwendungen

Antikrebsmittel

Oxadiazole, einschließlich „1-(3-m-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamin“, haben vielversprechende Ergebnisse als Antikrebsmittel gezeigt . Eine einzigartige Reihe von Oxadiazolen wurde synthetisiert und auf Antikrebsaktivität untersucht. Die beobachteten IC50-Werte für die In-vitro-Antikrebsaktivitäten betrugen 112,6 µg/ml bzw. 126,7 µg/ml gegen die Zelllinien MCF-7 und KB .

Antidiabetikum

Es wurde auch berichtet, dass Oxadiazole antidiabetische Eigenschaften besitzen . Dies deutet darauf hin, dass

Zukünftige Richtungen

The future directions in the research of 1,3,4-oxadiazole derivatives could involve further investigation of their potential therapeutic applications in cancer and neurodegenerative diseases. Additionally, the synthesis of new medicinal substances to which microorganisms are sensitive is a promising direction .

Wirkmechanismus

Target of Action

1-(3-m-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine is a derivative of 1,2,4-oxadiazole, which has been shown to exhibit a broad spectrum of biological activities oryzicola (Xoc), which are bacteria that cause serious diseases in rice .

Mode of Action

It’s worth noting that 1,2,4-oxadiazole derivatives have been described as bioisosteres for amides and esters , suggesting that they might interact with their targets in a similar manner.

Biochemical Pathways

It’s known that similar compounds have shown moderate nematocidal activity against meloidogyne incognita and anti-fungal activity to rhizoctonia solani . These activities suggest that the compound may interfere with the biochemical pathways essential for the survival and reproduction of these organisms.

Pharmacokinetics

Similar compounds have been evaluated for their in vitro antibacterial activity and their minimum inhibitory concentration (mic) has been determined . This suggests that these compounds have sufficient bioavailability to exert their antibacterial effects.

Result of Action

Similar compounds have shown significant biological activity with a potency comparable to standard drugs . This suggests that the compound may have a significant molecular and cellular effect.

Action Environment

It’s known that the biological activities of similar compounds can be influenced by various factors, including the presence of other organisms, environmental conditions, and the specific characteristics of the target organisms .

Eigenschaften

IUPAC Name |

1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-7-4-3-5-9(6-7)10-13-11(8(2)12)15-14-10/h3-6,8H,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXKQDXMWEOAKMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NOC(=N2)C(C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80390315 |

Source

|

| Record name | 1-(3-m-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

883547-44-2 |

Source

|

| Record name | 1-(3-m-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-2-[4-(3-fluoropropoxy)phenyl]-3-(4-phenoxyanilino)-2-propenenitrile](/img/structure/B1307235.png)

![2-[(2-Amino-5-methoxyphenyl)dithio]-4-methoxyaniline](/img/structure/B1307240.png)